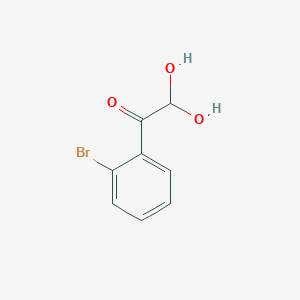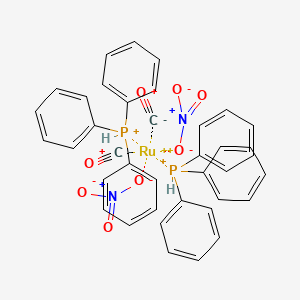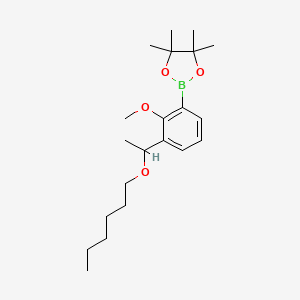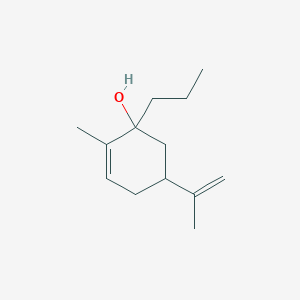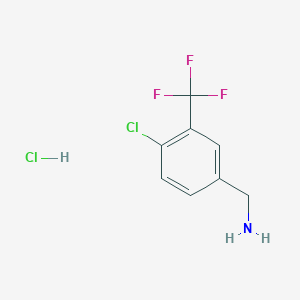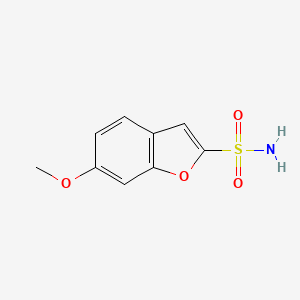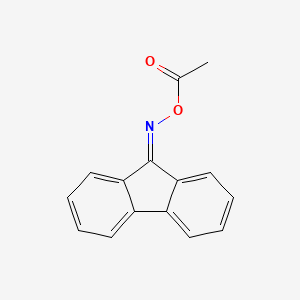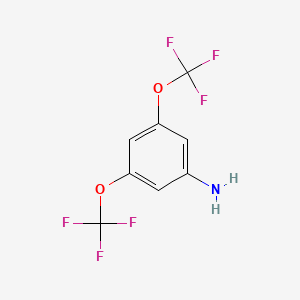
3,5-Bis(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethoxy)aniline is an organic compound characterized by the presence of two trifluoromethoxy groups attached to the benzene ring at the 3 and 5 positions, with an amino group at the 1 position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethoxy)aniline typically involves the reaction of 3,5-dihydroxyaniline with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures to facilitate the substitution of hydroxyl groups with trifluoromethoxy groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Bis(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine or amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products: The major products formed from these reactions include various substituted anilines, nitro compounds, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism by which 3,5-Bis(trifluoromethoxy)aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can influence the compound’s bioavailability and interaction with target sites.
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)aniline
- 3,5-Dichloroaniline
- 4-(Trifluoromethoxy)aniline
Comparison: Compared to these similar compounds, 3,5-Bis(trifluoromethoxy)aniline is unique due to the presence of two trifluoromethoxy groups, which significantly alter its chemical and physical properties. These groups increase the compound’s electron-withdrawing capability, affecting its reactivity and stability. Additionally, the trifluoromethoxy groups enhance the compound’s hydrophobicity, making it more suitable for applications requiring high lipophilicity.
Propiedades
Fórmula molecular |
C8H5F6NO2 |
|---|---|
Peso molecular |
261.12 g/mol |
Nombre IUPAC |
3,5-bis(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-1-4(15)2-6(3-5)17-8(12,13)14/h1-3H,15H2 |
Clave InChI |
OLHUSVSHJOSZNB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

